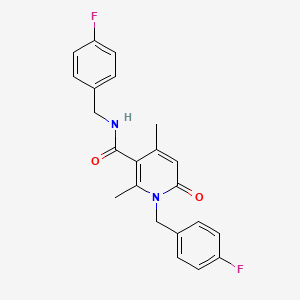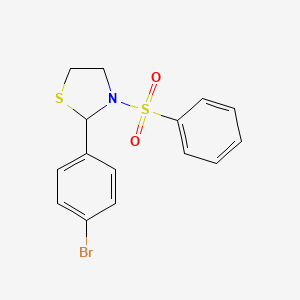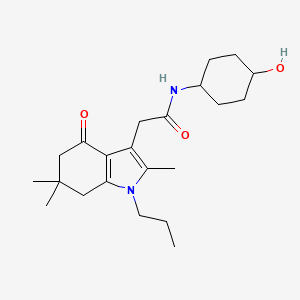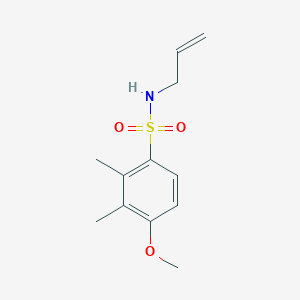
tetramethyl 2-phenyl-1,1,3,3-propanetetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 2-phenyl-1,1,3,3-propanetetracarboxylate, also known as TPTC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. TPTC is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C20H22O8. TPTC is widely used in scientific research for its ability to act as a cross-linking agent and a catalyst in various chemical reactions.
Mécanisme D'action
Tetramethyl 2-phenyl-1,1,3,3-propanetetracarboxylate acts as a cross-linking agent by forming covalent bonds between polymer chains, which increases the mechanical strength and thermal stability of the resulting polymer. This compound acts as a catalyst by accelerating the rate of chemical reactions, which reduces the reaction time and increases the yield of the desired product.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, this compound is not intended for human consumption, and its use is limited to scientific research applications. Therefore, information related to drug usage, dosage, and side effects is not applicable.
Avantages Et Limitations Des Expériences En Laboratoire
Tetramethyl 2-phenyl-1,1,3,3-propanetetracarboxylate has several advantages as a cross-linking agent and a catalyst in lab experiments. This compound is a highly efficient cross-linking agent and catalyst, which reduces the reaction time and increases the yield of the desired product. This compound is also a cost-effective alternative to other cross-linking agents and catalysts. However, this compound has some limitations as well. This compound is sensitive to moisture and air, which can reduce its effectiveness as a cross-linking agent and catalyst. This compound also has a low solubility in water, which can limit its use in aqueous reactions.
Orientations Futures
There are several future directions for the use of tetramethyl 2-phenyl-1,1,3,3-propanetetracarboxylate in scientific research. This compound can be used in the synthesis of new polymers with improved mechanical and thermal properties. This compound can also be used in the synthesis of new metal-organic frameworks and porous materials with unique properties. This compound can be further optimized as a catalyst for various organic reactions. Finally, this compound can be used in the development of new drug delivery systems and biomedical applications.
Conclusion:
This compound is a unique chemical compound that has gained significant attention in the scientific community due to its ability to act as a cross-linking agent and a catalyst in various chemical reactions. This compound has several advantages as a cross-linking agent and catalyst, including high efficiency and cost-effectiveness. However, this compound has some limitations as well, including sensitivity to moisture and air and low solubility in water. This compound has several future directions in scientific research, including the synthesis of new polymers and metal-organic frameworks, optimization as a catalyst, and development of new drug delivery systems.
Méthodes De Synthèse
Tetramethyl 2-phenyl-1,1,3,3-propanetetracarboxylate can be synthesized through the reaction of dimethyl malonate and benzophenone in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction, and finally, an esterification reaction. The resulting product is this compound, which can be purified through recrystallization.
Applications De Recherche Scientifique
Tetramethyl 2-phenyl-1,1,3,3-propanetetracarboxylate has been widely used in scientific research as a cross-linking agent and a catalyst in various chemical reactions. This compound has been used to synthesize various polymers, including polyesters, polyamides, and polyurethanes. This compound has also been used in the synthesis of metal-organic frameworks and porous materials. This compound has been used as a catalyst in the synthesis of various organic compounds, including esters, amides, and ketones.
Propriétés
IUPAC Name |
tetramethyl 2-phenylpropane-1,1,3,3-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O8/c1-22-14(18)12(15(19)23-2)11(10-8-6-5-7-9-10)13(16(20)24-3)17(21)25-4/h5-9,11-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQHMFFQQBOHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)C(C(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4954882.png)

![methyl 4-(3-{[4-(aminosulfonyl)benzyl][(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4954892.png)
![4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid](/img/structure/B4954899.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4954906.png)


![2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4954923.png)
![4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4954926.png)

![1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4954945.png)



